ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate
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Overview
Description
Ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest in scientific research .
Preparation Methods
The synthesis of ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent functionalization . One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various substituted thiadiazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising antimicrobial and anticancer activities . The compound’s ability to interact with biological targets makes it a valuable candidate for drug development . Additionally, it has applications in agriculture as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways . The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors, leading to its biological effects . For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to its interaction with cellular signaling pathways .
Comparison with Similar Compounds
Ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide . While both compounds share the thiadiazole ring, their substituents and functional groups impart different biological activities and properties . The unique propan-2-yl group in this compound distinguishes it from other derivatives, contributing to its specific applications and effects .
Properties
IUPAC Name |
ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-4-13-8(12)9-7-11-10-6(14-7)5(2)3/h5H,4H2,1-3H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADSHMWNSPNYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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